molecular formula C15H22Cl2N4S B12304964 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride

5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride

Cat. No.: B12304964
M. Wt: 361.3 g/mol
InChI Key: IWUVZVIRPBAWMV-UHFFFAOYSA-N
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Description

5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride typically involves multiple steps. One common method includes the formation of the thiazole ring followed by the introduction of the piperidinyl and pyridinyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C15H22Cl2N4S

Molecular Weight

361.3 g/mol

IUPAC Name

5-methyl-N-[6-(piperidin-4-ylmethyl)pyridin-2-yl]-1,3-thiazol-2-amine;dihydrochloride

InChI

InChI=1S/C15H20N4S.2ClH/c1-11-10-17-15(20-11)19-14-4-2-3-13(18-14)9-12-5-7-16-8-6-12;;/h2-4,10,12,16H,5-9H2,1H3,(H,17,18,19);2*1H

InChI Key

IWUVZVIRPBAWMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC2=CC=CC(=N2)CC3CCNCC3.Cl.Cl

Origin of Product

United States

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